molecular formula C10H15N3O4S B1309057 1-(1-Methyl-1H-pyrazole-4-sulfonyl)-piperidine-3-carboxylic acid CAS No. 957301-79-0

1-(1-Methyl-1H-pyrazole-4-sulfonyl)-piperidine-3-carboxylic acid

Cat. No. B1309057
M. Wt: 273.31 g/mol
InChI Key: LZAOQDXYLIICDX-UHFFFAOYSA-N
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Description

The compound "1-(1-Methyl-1H-pyrazole-4-sulfonyl)-piperidine-3-carboxylic acid" is a heterocyclic compound that features both pyrazole and piperidine moieties. Pyrazole is a five-membered aromatic ring with two adjacent nitrogen atoms, and piperidine is a six-membered ring containing one nitrogen atom. The compound is of interest due to its potential as a building block in pharmaceutical chemistry, given the biological activity associated with pyrazole and piperidine derivatives.

Synthesis Analysis

The synthesis of related pyrazole-piperidine compounds has been reported in the literature. For instance, a series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were synthesized from piperidine-4-carboxylic and piperidine-3-carboxylic acids, which were converted to β-keto esters and then treated with N,N-dimethylformamide dimethyl acetal. The subsequent reaction with various N-mono-substituted hydrazines afforded the target compounds . Although the specific compound is not mentioned, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrazole-piperidine derivatives is characterized by the presence of the pyrazole ring and the piperidine ring. The structural confirmation of such compounds is typically achieved through NMR spectroscopy and HRMS investigation, as demonstrated in the synthesis of novel heterocyclic amino acids where 1H-, 13C-, and 15N-NMR spectroscopy were used . These techniques would likely be applicable for analyzing the molecular structure of "1-(1-Methyl-1H-pyrazole-4-sulfonyl)-piperidine-3-carboxylic acid".

Chemical Reactions Analysis

The reactivity of pyrazole derivatives can be explored through their functionalization reactions. For example, 1H-pyrazole-3-carboxylic acid was converted into the corresponding amide via reaction with acid chloride and 2,3-diaminopyridine . This indicates that the pyrazole moiety in the compound of interest could undergo similar functionalization reactions, potentially leading to a variety of derivatives with different chemical properties and biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole and piperidine derivatives can vary widely depending on the substituents attached to the core structures. The solubility, melting point, and stability of these compounds can be influenced by the presence of different functional groups. For instance, the introduction of a sulfonyl group could affect the acidity and solubility in water . The specific properties of "1-(1-Methyl-1H-pyrazole-4-sulfonyl)-piperidine-3-carboxylic acid" would need to be determined experimentally, but insights can be drawn from related compounds synthesized and characterized in the literature.

Scientific Research Applications

  • Medicinal Chemistry : These compounds can be used in the synthesis of new drugs. They can be modified to improve their pharmacological properties, such as their efficacy, selectivity, and safety profile .

  • Materials Science : In materials science, these compounds can be used in the creation of new materials. For example, they can be used in the synthesis of polymers with unique properties .

  • Synthetic Organic Chemistry : These compounds are often used in synthetic organic chemistry as building blocks for the synthesis of more complex organic compounds .

  • Medicinal Chemistry : These compounds can be used in the synthesis of new drugs. They can be modified to improve their pharmacological properties, such as their efficacy, selectivity, and safety profile .

  • Materials Science : In materials science, these compounds can be used in the creation of new materials. For example, they can be used in the synthesis of polymers with unique properties .

  • Synthetic Organic Chemistry : These compounds are often used in synthetic organic chemistry as building blocks for the synthesis of more complex organic compounds .

Safety And Hazards

The compound is classified as a combustible solid . It has a WGK of 3 . The safety information indicates that it should be stored at -20°C .

properties

IUPAC Name

1-(1-methylpyrazol-4-yl)sulfonylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4S/c1-12-7-9(5-11-12)18(16,17)13-4-2-3-8(6-13)10(14)15/h5,7-8H,2-4,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZAOQDXYLIICDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809994
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(1-Methyl-1H-pyrazole-4-sulfonyl)-piperidine-3-carboxylic acid

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